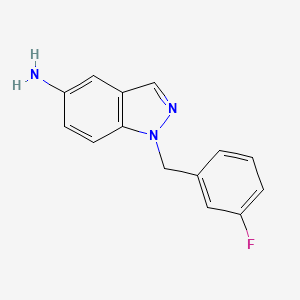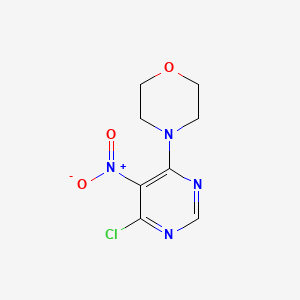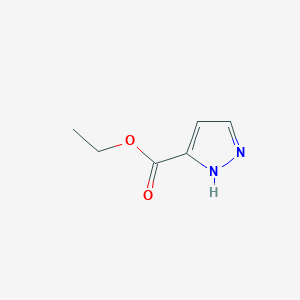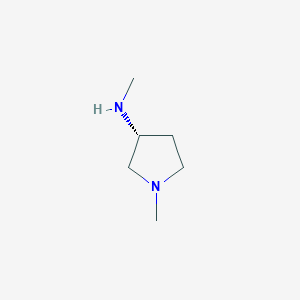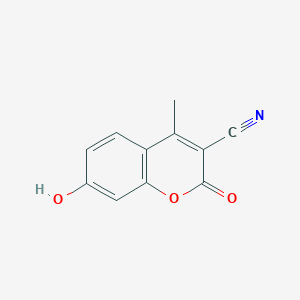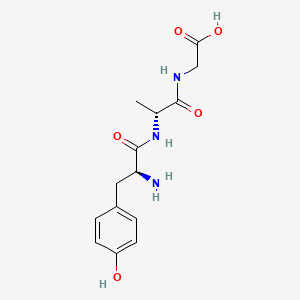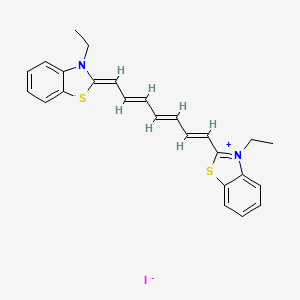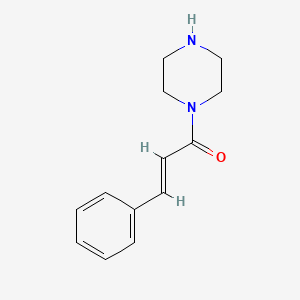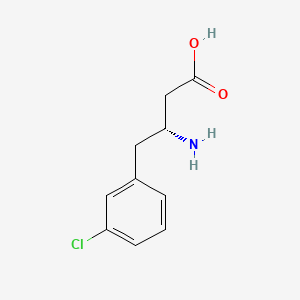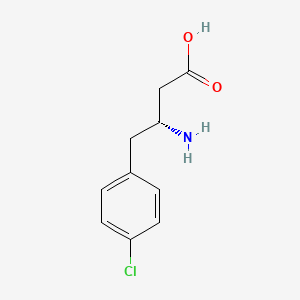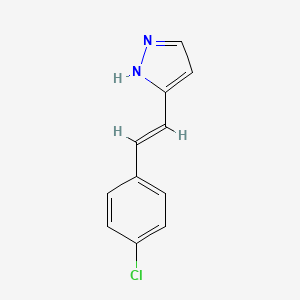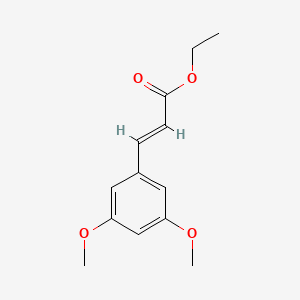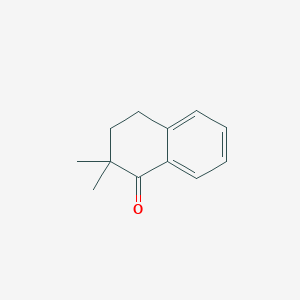
2,2-Dimethyl-3,4-dihydronaphthalen-1-one
Vue d'ensemble
Description
2,2-Dimethyl-3,4-dihydronaphthalen-1-one, also known as dimethylnaphthalene-1-one, is an organic compound that belongs to the class of naphthalenes. It is a colorless solid with a pleasant odor, and is used in various industrial applications. It has a wide range of applications in the field of scientific research, including synthesis, biological research, and nanotechnology.
Applications De Recherche Scientifique
2,2-Dimethyl-3,4-dihydronaphthalen-1-one does not directly appear in the reviewed literature; however, discussions surrounding similar compounds and their applications in various scientific research fields offer insights into the broader context of such chemical entities. These applications span from environmental conservation to medical and energy sectors, demonstrating the versatility of related compounds.
Applications in Environmental and Energy Sectors
Dimethyl ether (DME) and related compounds have been explored for their applicability in environmental conservation and as alternative fuels. DME, for instance, is considered an attractive alternative to conventional diesel fuel for compression ignition engines due to its environmental benefits, including low emissions of NOx, HC, and CO, and virtually no PM emissions due to its molecular structure. Research into DME has focused on its combustion performance, exhaust emission characteristics, and technical challenges associated with its application in engine systems (Park & Lee, 2014; Sorenson, 2001). Furthermore, the electrochemical valorization of CO2 into valuable compounds, including dimethyl carbonate, highlights an innovative approach to recycling CO2 using ionic liquids, presenting a promising avenue for sustainable energy storage and utilization (Alvarez-Guerra et al., 2015).
Biomedical Research and Therapeutic Applications
In the biomedical sector, dimethyl fumarate (DMF) is recognized for its immunomodulatory, anti-inflammatory, and antioxidant properties, which are leveraged in treating psoriasis and multiple sclerosis. The potential repositioning of DMF for eye pathologies, such as Age-related Macular Degeneration (AMD), based on its Nrf2 activation mechanism, signifies the expanding therapeutic applications of such compounds (Manai, Govoni, & Amadio, 2022). Additionally, the use of dimethyl sulfoxide (DMSO) in cell biology, particularly as a cryoprotectant and cell fusogen, demonstrates its significant impact on membrane stability and dynamics, suggesting its utility in various biological applications (Yu & Quinn, 1998).
Propriétés
IUPAC Name |
2,2-dimethyl-3,4-dihydronaphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-12(2)8-7-9-5-3-4-6-10(9)11(12)13/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTNPKXCRBTDTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C2C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448347 | |
| Record name | 2,2-dimethyl-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3,4-dihydronaphthalen-1-one | |
CAS RN |
2977-45-9 | |
| Record name | 2,2-dimethyl-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethyl-3,4-dihydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


